N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide
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Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and sulfonamide functionalities. Its chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Sulfonamide formation: The sulfonamide group is typically introduced through the reaction of an amine with a sulfonyl chloride in the presence of a base.
Pyridine ring functionalization: Functionalization of the pyridine ring can be achieved through various electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanide salts for nucleophilic substitution, sulfonyl chlorides for sulfonamide formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield primary or secondary amines.
Scientific Research Applications
N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the inhibition or modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-1-cyclopropylethyl)propanamide
- 2-Chloro-N-(1-cyano-1-cyclopropylethyl)acetamide
- N-(1-Cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide
Uniqueness
N-(1-Cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-13(9-14,10-4-5-10)16(2)22(19,20)11-6-7-12(15-8-11)21(3,17)18/h6-8,10H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVDFZQEFIBUDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)N(C)S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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